molecular formula C17H18F2N4O2 B2576530 2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide CAS No. 1209079-72-0

2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

Cat. No. B2576530
CAS RN: 1209079-72-0
M. Wt: 348.354
InChI Key: HUXWGIOIHFTFCG-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

KCNQ2/Q3 Potassium Channel Openers

A series of N-pyridyl benzamides, including compounds structurally related to 2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide, were identified as KCNQ2/Q3 potassium channel openers. These compounds showed activity in animal models of epilepsy and pain. A specific compound, ICA-027243, demonstrated selective activity for KCNQ2/Q3 channels and was active in several rodent models of epilepsy and pain. However, it exhibited toxicities upon repeated dosing which prevented further development. This research provides insights into the potential therapeutic applications of similar compounds in treating epilepsy and pain through modulation of potassium channels (G. Amato et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Among these, certain compounds exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, an enzyme implicated in inflammatory processes. This suggests potential for these compounds, including those structurally related to 2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide, in cancer therapy and inflammation management (A. Rahmouni et al., 2016).

Synthesis of Derivatives for Biological Evaluation

The synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine has been reported. These compounds, by virtue of their structural similarity to 2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide, could be of interest for further biological evaluation and potential therapeutic applications, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (A. Kuznetsov & S. V. Chapyshev, 2007).

properties

IUPAC Name

2,4-difluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c18-12-3-4-13(14(19)9-12)17(24)20-5-8-25-16-10-15(21-11-22-16)23-6-1-2-7-23/h3-4,9-11H,1-2,5-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXWGIOIHFTFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-N-(2-{[6-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}ethyl)benzamide

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